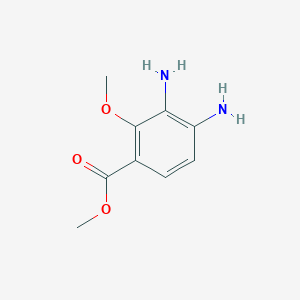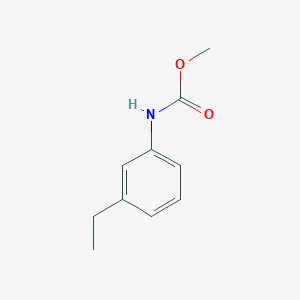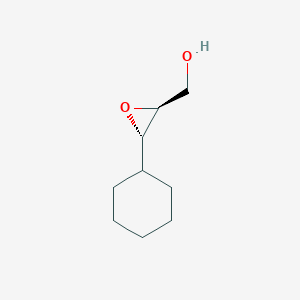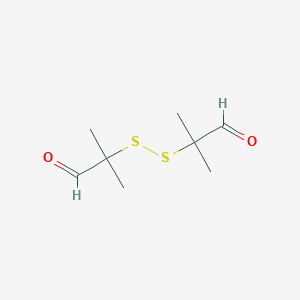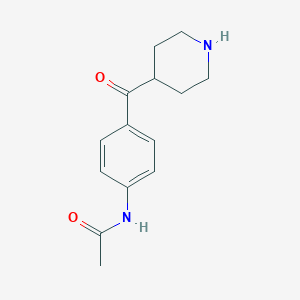![molecular formula C5H8O2 B048826 (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol CAS No. 100017-22-9](/img/structure/B48826.png)
(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel chemo-enzymatic synthesis route starting from levoglucosenone, a biobased chiral compound, to create chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, demonstrates an innovative approach to synthesizing related structures with enhanced safety and sustainability (Peru et al., 2016).
Molecular Structure Analysis
Studies on the synthesis and structure of related oxirane compounds highlight the influence of substituents on molecular geometry and regioselectivity in reactions, providing insight into the structural analysis of “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” and similar molecules (Dérien et al., 1999).
Chemical Reactions and Properties
The study of oxidative aminomercuration of 2-propyn-1-ols to produce cis-[1,4]oxazino[3,2-b]-1,4-oxazine derivatives provides valuable insights into the types of chemical reactions and properties that oxirane-containing compounds can undergo, relevant to understanding “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” (Barluenga et al., 1986).
Physical Properties Analysis
The synthesis and investigation of compounds structurally related to “(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol” highlight the density functional theory (DFT) method's role in analyzing molecular structure and physical properties, offering a detailed understanding of bond angles, distances, and NMR studies (Espinoza-Hicks et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Functionally substituted oxiranes, like (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol, are synthesized through the epoxidation of unsaturated compounds, showcasing their relevance in the formation of complex chemical structures. These compounds have been shown to react with various nucleophiles, leading to diverse halogen substitution products (Leonova et al., 2020).
Chemoenzymatic methods have been employed to synthesize various oxirane compounds, demonstrating the versatility and potential of biocatalytic approaches in creating these substances (Sundby et al., 2004).
Biochemical Interactions
- The glutathione conjugation of epoxides, a process relevant to detoxification in biological systems, has been studied using oxirane compounds. Different rates of conjugation and affinity for glutathione S-transferase enzymes have been observed, indicating the importance of stereochemistry in these reactions (Watabe et al., 1985).
Material Science and Polymer Chemistry
- Oxirane-based compounds have been utilized in the synthesis of glass-forming monomers and polymers. These substances exhibit unique optical, photophysical, electrochemical, and thermal properties, making them useful in various applications, including photopolymerization processes (Andrikaityte et al., 2012).
Pharmaceutical Synthesis
- Oxirane derivatives have been synthesized and used as intermediates in the creation of therapeutic compounds, demonstrating their role in medicinal chemistry. For instance, oxiranes have been integral in the synthesis of antifungal and anxiolytic drugs, highlighting their significance in drug development (Narsaiah et al., 2010).
Environmental and Atmospheric Chemistry
- Oxiranes like (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol have been studied in the context of atmospheric chemistry, particularly in their reactions with nitrogen oxides. These reactions are significant for understanding atmospheric processes and the formation of various organic compounds in the environment (Berndt & Böge, 1995).
Eigenschaften
IUPAC Name |
(1S)-1-[(2R)-oxiran-2-yl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUNQECXARGEAQ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]([C@H]1CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472008 |
Source


|
| Record name | (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol | |
CAS RN |
100017-22-9 |
Source


|
| Record name | (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

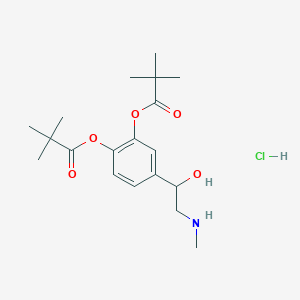
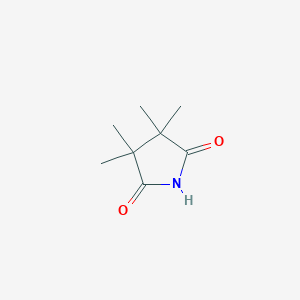

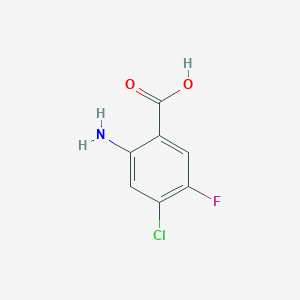

![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
